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Introduction: Unveiling the Molecular Architecture
of Mellein
Mellein, systematically named (3R)-8-hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a

naturally occurring dihydroisocoumarin that has garnered significant interest within the scientific

community.[1][2] As a polyketide secondary metabolite, it is produced by a diverse range of

organisms, including fungi, plants, and insects, and exhibits a variety of biological activities,

most notably as a phytotoxin.[2][3] The molecule possesses a single stereocenter at the C-3

position, leading to the existence of two enantiomers, (R)-(-)-mellein and (S)-(+)-mellein,

whose distinct biological roles necessitate precise structural and stereochemical elucidation.[4]

[5]

This guide provides a comprehensive technical overview of the core spectroscopic

methodologies employed for the structural characterization of mellein. We will delve into the

intricacies of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy,

moving beyond mere data reporting to explain the causality behind experimental choices and

the logic of spectral interpretation. This document is intended for researchers, scientists, and

drug development professionals who require a deep, practical understanding of how to

unequivocally identify and characterize this important natural product.

Part 1: Mass Spectrometry Analysis of Mellein
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Mass spectrometry is an indispensable tool for determining the molecular weight and elemental

composition of a compound, as well as for gaining structural insights through fragmentation

analysis. For a small molecule like mellein, both Electron Ionization (EI) and soft ionization

techniques like Electrospray Ionization (ESI), often coupled with liquid chromatography, are

highly informative.

High-Resolution Mass Spectrometry (HRMS)
The foundational step in the analysis is the determination of the exact mass. High-resolution

mass spectrometry provides a highly accurate mass measurement, which allows for the

unambiguous determination of the elemental formula.

Expertise & Experience: The choice of ionization technique depends on the sample matrix and

the desired information. For a purified sample, EI-MS provides a robust molecular ion peak and

a reproducible fragmentation pattern that serves as a molecular fingerprint. For analyzing

mellein in complex biological extracts, Liquid Chromatography coupled with ESI-MS (LC-ESI-

MS) is superior due to its sensitivity and ability to analyze samples directly from a liquid phase.

Parameter Value Source

Molecular Formula C₁₀H₁₀O₃ [4][6]

Monoisotopic Mass 178.06299 g/mol [7]

High-Resolution EI-MS [M]⁺ m/z 178.0651 [5]

Table 1: Key Mass Spectrometry Data for Mellein.

Electron Ionization (EI-MS) Fragmentation Pathway
In EI-MS, the high-energy electron beam induces both ionization and fragmentation. The

resulting fragmentation pattern is predictable and highly characteristic of the molecule's

structure.

Trustworthiness: The fragmentation of the mellein molecular ion (m/z 178) proceeds through

logical cleavages dictated by the stability of the resulting fragments. The primary

fragmentations involve the loss of the C-3 methyl group and subsequent rearrangements of the
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lactone ring. Analyzing these fragments validates the proposed structure.[8][9] A plausible

fragmentation pathway is outlined below.

Mellein
[C₁₀H₁₀O₃]⁺˙

m/z = 178

[M - CH₃]⁺
m/z = 163

- •CH₃

[M - C₂H₄O]⁺˙
m/z = 134

- C₂H₄O
(Retro-Diels-Alder type)

[Fragment F2 - CO]⁺˙
m/z = 106

- CO

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation Pathway for Mellein.

Protocol: UPLC-MS/MS for Mellein Quantification
For sensitive detection and quantification in complex matrices like fungal fermentation broth or

infected plant tissues, an Ultra-Performance Liquid Chromatography-Tandem Mass

Spectrometry (UPLC-MS/MS) method is the authoritative standard.[3][10]

Step-by-Step Methodology:

Sample Preparation (e.g., Plant Tissue): a. Homogenize 1g of tissue with 5 mL of ethyl

acetate containing 1% formic acid. b. Sonicate the mixture for 30 minutes. c. Centrifuge at

8,000 rpm for 10 minutes. d. Collect the supernatant and repeat the extraction twice more. e.

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. f.

Reconstitute the residue in 1 mL of 50% methanol/water for analysis.

Chromatographic Conditions:

System: Agilent 1290 series UHPLC or equivalent.[11]
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to

initial conditions, and equilibrate for 3 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry Conditions:

System: Sciex QTrap 5500 or equivalent triple quadrupole mass spectrometer.[11]

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Key Parameters:

IonSpray Voltage: +4500 V

Source Temperature: 500 °C

Curtain Gas: 30 psi

MRM Transitions:

For Mellein (Quantifier): Precursor ion m/z 179.1 → Product ion m/z 161.1

For Mellein (Qualifier): Precursor ion m/z 179.1 → Product ion m/z 133.1
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Caption: General Workflow for UPLC-MS/MS Analysis of Mellein.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy of Mellein
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of

organic molecules, providing detailed information about the carbon-hydrogen framework and

the connectivity of atoms.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons. The data presented here are for

(+)-mellein, isolated from Stevia lucida, and recorded in deuterated chloroform (CDCl₃).[5][12]

Expertise & Experience: The choice of a 400 MHz spectrometer is a good balance between

resolution and cost for a molecule of this size.[12] CDCl₃ is an excellent solvent as it is aprotic

and dissolves mellein well, providing sharp signals. The characteristic pattern of the aromatic

region immediately suggests a 1,2,3-trisubstituted benzene ring, which is a key structural

feature of mellein.[5]
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Position δ (ppm) Multiplicity J (Hz) Assignment

H-5 6.89 d 8.4 Aromatic CH

H-6 7.40 dd 8.4, 7.6 Aromatic CH

H-7 6.69 dd 7.6, 1.2 Aromatic CH

H-3 4.73 sextet 7.2 Oxymethine CH

H-4 2.93 d 7.2 Methylene CH₂

H-11 1.53 d 7.2 Methyl CH₃

8-OH ~11.0 s (broad) - Phenolic OH

Table 2: ¹H NMR (400 MHz, CDCl₃) Data for (+)-Mellein.[5][12]

Interpretation:

Aromatic Region (δ 6.6-7.5): The three protons at δ 6.89, 7.40, and 6.69 ppm form a classic

ABX spin system, confirming the substitution pattern of the benzene ring. 2D COSY

experiments validate the coupling between H-5/H-6 and H-6/H-7.[5]

Aliphatic Region (δ 1.5-4.8): The sextet at δ 4.73 is characteristic of the oxymethine proton

(H-3), which is coupled to both the adjacent methylene protons (H-4) and the methyl protons

(H-11). The methyl group appears as a doublet at δ 1.53, and the methylene protons at δ

2.93 show coupling to H-3.[5]

Hydroxyl Proton: The phenolic hydroxyl proton is typically downfield, often appearing as a

broad singlet due to hydrogen bonding and exchange.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization

state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to

differentiate between CH, CH₂, and CH₃ groups.
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Position δ (ppm) Carbon Type

C-1 170.5 C=O (Lactone)

C-3 76.2 CH

C-4 34.7 CH₂

C-4a 139.7 Quaternary C

C-5 118.0 CH

C-6 136.2 CH

C-7 116.4 CH

C-8 162.3 Quaternary C-OH

C-8a 108.4 Quaternary C

C-11 20.9 CH₃

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data for (+)-Mellein.[5][12]

Interpretation:

Carbonyl Carbon (C-1): The signal at δ 170.5 is indicative of a lactone carbonyl.

Aromatic Carbons (C-4a to C-8a): Six signals appear in the aromatic region. HSQC

experiments correlate the signals at δ 118.0, 136.2, and 116.4 to H-5, H-6, and H-7,

respectively. The remaining three signals are quaternary carbons.[5]

Aliphatic Carbons (C-3, C-4, C-11): The signals at δ 76.2 (C-O), 34.7 (CH₂), and 20.9 (CH₃)

correspond to the aliphatic portion of the molecule.[5]

Protocol: Acquiring Comprehensive NMR Data
Trustworthiness: A self-validating system of NMR experiments is crucial. 1D spectra provide the

initial data, COSY confirms ¹H-¹H connectivities, HSQC links protons to their directly attached

carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which pieces the entire

molecular puzzle together.
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Step-by-Step Methodology:

Sample Preparation: a. Accurately weigh ~5-10 mg of purified mellein. b. Dissolve the

sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry 5

mm NMR tube.[13] c. Ensure the solution is clear and free of particulate matter.

Instrument Setup: a. Use a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the

spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve

optimal resolution.

Data Acquisition: a. ¹H NMR: Acquire a standard 1D proton spectrum (16-32 scans). b. ¹³C

NMR: Acquire a proton-decoupled 1D carbon spectrum (~1024 scans or more, depending on

concentration). c. DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive

phase) from CH₂ (negative phase) signals. d. 2D COSY: Acquire a gradient-selected COSY

spectrum to establish ¹H-¹H correlations. e. 2D HSQC: Acquire a gradient-selected HSQC

spectrum to identify one-bond ¹H-¹³C correlations. f. 2D HMBC: Acquire a gradient-selected

HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to establish 2- and 3-bond

¹H-¹³C correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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